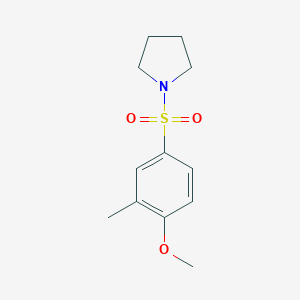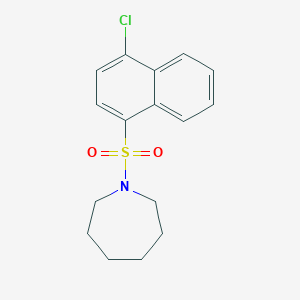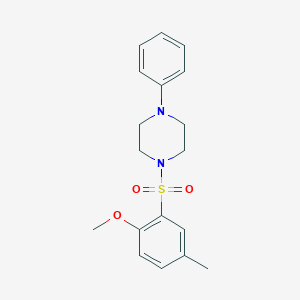
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
- 1-(5-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
- 1-(2-Methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Uniqueness: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUPPXCCPGBPQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)
![4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345258.png)

![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345269.png)




![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345276.png)

![1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B345281.png)
